molecular formula C17H12N2O5 B2889391 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-naphthoate CAS No. 868680-02-8

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-naphthoate

Cat. No.: B2889391
CAS No.: 868680-02-8
M. Wt: 324.292
InChI Key: HHIPKVYUCADGNS-UHFFFAOYSA-N
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Description

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-naphthoate is a chemical compound that belongs to the pyridine family It is characterized by its unique structure, which includes a pyridine ring substituted with a methyl group, a nitro group, and an oxo group, as well as a naphthoate ester

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Biology: It has been investigated for its potential as an inhibitor of protein kinases, which are enzymes that play a crucial role in cell signaling pathways.

    Medicine: It has shown promise as an anti-cancer agent due to its ability to inhibit the growth of certain cancer cell lines.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Preparation Methods

The synthesis of 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-naphthoate can be achieved through several synthetic routes. One common method involves the condensation of 2-naphthoic acid with 3-nitro-2-oxo-1,2-dihydropyridine in the presence of an appropriate catalyst. The reaction is typically carried out at room temperature in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-naphthoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The methyl group can be substituted with other functional groups using electrophilic substitution reactions.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and electrophilic reagents. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The exact mechanism of action of 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-naphthoate is not fully understood. it is believed to interact with various biological targets, including protein kinases and enzymes. It is thought to inhibit the activity of protein kinases by binding to their active sites and preventing their catalytic activity. Additionally, this compound may interact with enzymes and other cellular components, leading to changes in their structure and function .

Comparison with Similar Compounds

6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-naphthoate can be compared with other similar compounds, such as:

    6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-methoxybenzoate: This compound has a methoxybenzoate ester instead of a naphthoate ester and has been studied for its potential as a protein kinase inhibitor.

    6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl pivalate: This compound has a pivalate ester and is used as an intermediate in the synthesis of various pharmaceuticals.

The uniqueness of this compound lies in its specific structure, which allows it to interact with different biological targets and exhibit distinct chemical properties compared to its analogs.

Properties

IUPAC Name

(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) naphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O5/c1-10-8-14(15(19(22)23)16(20)18-10)24-17(21)13-7-6-11-4-2-3-5-12(11)9-13/h2-9H,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHIPKVYUCADGNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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